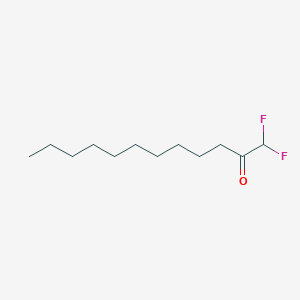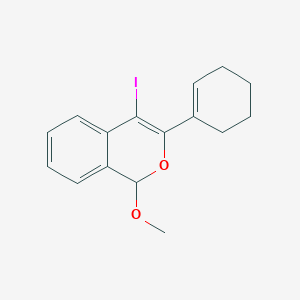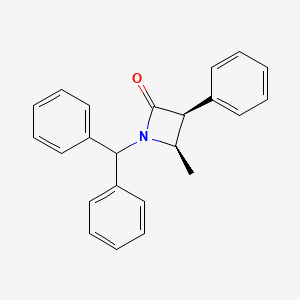
2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. β-lactams are known for their significant role in the development of antibiotics, such as penicillins and cephalosporins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- can be achieved through several methods. One common approach involves the cycloaddition of ketenes to Schiff bases . This method is highly stereoselective and involves the generation of a zwitterionic intermediate, which undergoes an electrocyclic reaction to form the desired β-lactam . Another method involves the use of chloroacetyl chloride and triethylamine in toluene at reflux temperature, which selectively forms the trans-adducts .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to improve yield and reduce costs. For example, using optically active natural sources such as l-threonine can enhance the efficiency of the synthesis . Additionally, avoiding tedious separation steps and using more economical reagents can make the process more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to convert the compound into different derivatives.
Substitution: This reaction involves replacing one functional group with another, often using reagents like chloroacetyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, triethylamine, and various ketenes . Reaction conditions often involve reflux temperatures and the use of solvents like toluene .
Major Products
The major products formed from these reactions include various substituted β-lactams, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- involves its interaction with specific molecular targets. For example, in antimicrobial applications, it can inhibit the synthesis of bacterial cell walls by targeting penicillin-binding proteins . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other β-lactams such as:
Penicillins: These are widely used antibiotics with a similar β-lactam ring structure.
Cephalosporins: These are another class of antibiotics that also contain a β-lactam ring.
Carbapenems: These are broad-spectrum antibiotics with a β-lactam ring.
Uniqueness
What sets 2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity . This makes it a valuable compound for the development of new pharmaceuticals and other applications .
Eigenschaften
CAS-Nummer |
183850-51-3 |
|---|---|
Molekularformel |
C23H21NO |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(3S,4R)-1-benzhydryl-4-methyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C23H21NO/c1-17-21(18-11-5-2-6-12-18)23(25)24(17)22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21-22H,1H3/t17-,21-/m1/s1 |
InChI-Schlüssel |
MXKGPPICPWWCSN-DYESRHJHSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C(=O)N1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1C(C(=O)N1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
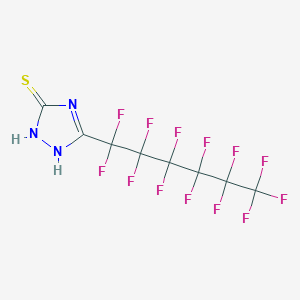
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
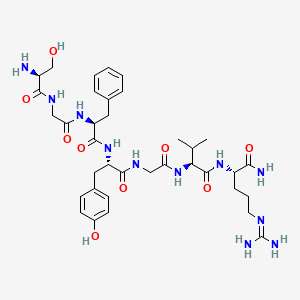
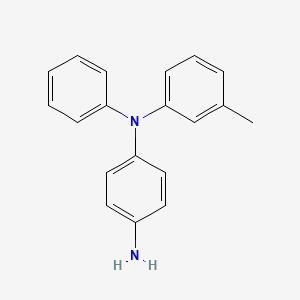
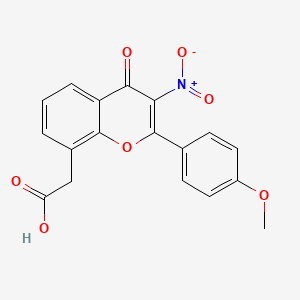
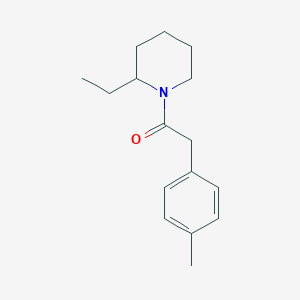
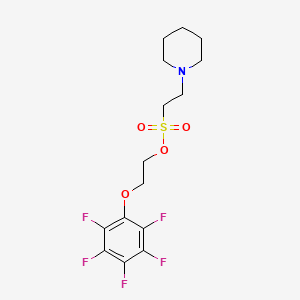
![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
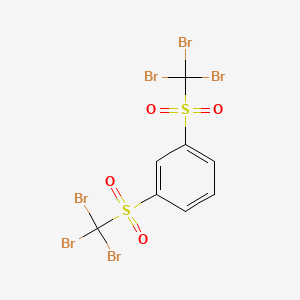
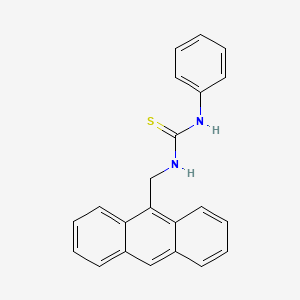
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
